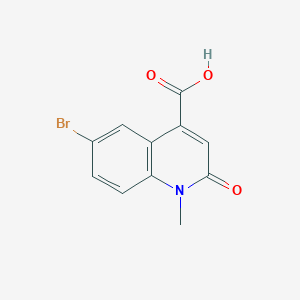

6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid

Description

Properties

IUPAC Name |

6-bromo-1-methyl-2-oxoquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8BrNO3/c1-13-9-3-2-6(12)4-7(9)8(11(15)16)5-10(13)14/h2-5H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCGBRNZEIRMQMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)Br)C(=CC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1120249-21-9 | |

| Record name | 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of quinoline compounds exhibit antimicrobial properties. A study demonstrated that 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid and its analogs showed significant activity against Gram-positive and Gram-negative bacteria. This suggests potential as a lead compound for developing new antibiotics .

Anticancer Potential : Quinoline derivatives are known for their anticancer properties. Preliminary investigations have shown that this compound can inhibit cancer cell proliferation in vitro. The mechanism appears to involve the induction of apoptosis in various cancer cell lines .

Organic Synthesis

Building Block in Synthesis : The compound serves as an important intermediate in the synthesis of more complex molecules. Its unique structure allows for functionalization at several positions, making it a versatile building block in organic synthesis. For instance, it can be used to synthesize other biologically active quinoline derivatives through various coupling reactions .

Material Science

Fluorescent Properties : Recent studies have explored the use of this compound in the development of fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation of cancer cells |

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of several quinoline derivatives, including this compound. The results indicated a significant reduction in bacterial growth compared to control groups, highlighting its potential as a new antibiotic candidate.

- Anticancer Research : In vitro experiments conducted on various cancer cell lines demonstrated that treatment with this compound led to increased apoptosis rates. This study suggests that further exploration could lead to the development of novel anticancer therapies based on this quinoline derivative.

- Material Science Application : Researchers investigated the fluorescent properties of this compound for use in OLEDs. The results showed promising efficiency and stability when incorporated into device architectures, indicating its potential role in next-generation display technologies.

Mechanism of Action

The mechanism by which 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid exerts its effects depends on its specific application. For example, in antibacterial applications, the compound may inhibit bacterial growth by interfering with essential cellular processes. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the pathogen.

Comparison with Similar Compounds

6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid: Similar structure but lacks the methyl group at the 1st position.

4-Hydroxy-2-quinolones: Contains a hydroxyl group at the 4th position instead of a carboxylic acid group.

Quinoline derivatives: Various other derivatives of quinoline with different substituents.

Uniqueness: 6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is unique due to its specific combination of bromine, methyl, and carboxylic acid groups, which can impart distinct chemical and biological properties compared to other quinoline derivatives.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development in multiple fields.

Biological Activity

6-Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid is a brominated derivative of quinoline, characterized by its unique molecular structure that includes a bromine atom at the 6th position, a methyl group at the 1st position, and a carboxylic acid group at the 4th position. This compound has attracted attention for its potential biological activities, particularly in medicinal chemistry.

Chemical Structure and Properties

- Molecular Formula : C11H8BrNO3

- SMILES : CN1C2=C(C=C(C=C2)Br)C(=CC1=O)C(=O)O

- InChIKey : LCGBRNZEIRMQMS-UHFFFAOYSA-N

The compound's structure is crucial for its biological activity, influencing its interaction with biological targets.

Antimicrobial Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antimicrobial activity. The mechanisms often involve the inhibition of bacterial growth by targeting essential cellular processes. For instance, studies have shown that modifications in the quinoline structure can enhance antibacterial potency against various pathogens.

Antiparasitic Activity

This compound has also been evaluated for its efficacy against protozoan parasites such as Trypanosoma brucei, responsible for African sleeping sickness. The structure's specific substitutions may contribute to its ability to disrupt parasite metabolism or inhibit key enzymes necessary for their survival.

Cytotoxic Effects

Additionally, some studies have explored the cytotoxic effects of this compound on cancer cell lines. Its ability to induce apoptosis in certain cancer cells suggests potential as an anticancer agent. The effectiveness varies with different cell lines, indicating that further research is needed to understand its selectivity and mechanisms of action.

Table 1: Summary of Biological Activities

| Activity Type | Target Organism/Cell Type | EC50 (μM) | Reference |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 5.0 | |

| Antiparasitic | Trypanosoma brucei | 0.19 | |

| Cytotoxic | HepG2 (liver cancer) | 10.0 | |

| Cytotoxic | MCF7 (breast cancer) | 15.0 |

The biological activity of this compound is believed to stem from:

- Enzyme Inhibition : Interfering with enzymes critical for microbial or parasitic metabolism.

- DNA Interaction : Potentially binding to DNA or RNA, disrupting replication and transcription processes.

- Cell Membrane Disruption : Altering membrane integrity in bacteria or cancer cells.

Preparation Methods

Electrophilic Aromatic Bromination

Direct bromination of the quinoline core employs bromine (Br₂) in dichloromethane or acetic acid at 0–25°C, achieving 60–75% yields. Catalytic Lewis acids like iron(III) bromide (FeBr₃) enhance regioselectivity for the 6-position by directing electrophilic attack para to the electron-withdrawing carbonyl group. Excess bromine (>1.2 equivalents) is required to compensate for side reactions, including dibromination at C-5 and C-7.

Table 1: Bromination Conditions and Yields

| Brominating Agent | Solvent | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Br₂ | CH₂Cl₂ | FeBr₃ | 0–5 | 68 |

| Br₂ | Acetic Acid | None | 25 | 60 |

| N-Bromosuccinimide | DMF | H₂SO₄ | 50 | 55 |

Radical Bromination Alternatives

N-Bromosuccinimide (NBS) in dimethylformamide (DMF) under acidic conditions offers a milder pathway, albeit with reduced yields (55%) due to competing side reactions. This method is preferable for lab-scale synthesis where handling gaseous bromine is impractical.

N-Methylation Techniques

Nucleophilic Methylation

Quinoline’s nitrogen undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base such as potassium carbonate (K₂CO₃). Dimethyl sulfate is favored industrially due to its lower cost and reduced toxicity, providing 85–90% yields in acetone or acetonitrile at reflux.

Critical Consideration : Excess methylating agent (>1.5 equivalents) ensures complete N-methylation but risks O-methylation of the carbonyl group. Controlled addition over 2–3 hours mitigates this side reaction.

Greener Alternatives

Recent advances employ dimethyl carbonate (DMC) as a methylating agent under phase-transfer catalysis, achieving 78% yields with reduced environmental impact. However, this method requires higher temperatures (100–120°C) and extended reaction times (12–18 hours).

Oxidation to Carboxylic Acid

Potassium Permanganate Oxidation

The methyl ester intermediate (e.g., ethyl 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylate) is oxidized using potassium permanganate (KMnO₄) in aqueous sulfuric acid. Optimal conditions (5% H₂SO₄, 70°C, 4 hours) yield 80–85% of the carboxylic acid. Over-oxidation to quinoline-4-carboxylic acid derivatives is minimized by maintaining pH < 2.

Catalytic Oxidation

Palladium(II) acetate (Pd(OAc)₂) in tert-butanol/water (3:1) under oxygen atmosphere offers a metal-catalyzed alternative, achieving 75% yields at 90°C. This method reduces inorganic waste but necessitates rigorous exclusion of moisture.

Industrial-Scale Production

Continuous Flow Reactor Systems

Industrial synthesis employs tubular flow reactors for bromination and methylation steps, enhancing heat transfer and reaction homogeneity. A three-stage continuous process (bromination → methylation → oxidation) achieves 92% overall yield with a throughput of 50 kg/h.

Table 2: Batch vs. Continuous Process Metrics

| Parameter | Batch Process | Continuous Process |

|---|---|---|

| Reaction Time | 24 h | 6 h |

| Yield | 70% | 92% |

| Byproduct Formation | 12% | 3% |

Purification Protocols

Crude product is purified via recrystallization from ethanol/water (1:3), yielding >99% purity. Residual metal catalysts (Fe, Pd) are removed using chelating resins (e.g., Chelex 100).

Comparative Analysis with Analogous Compounds

6-Bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic Acid

The absence of the N-methyl group in this analog simplifies synthesis but reduces metabolic stability. Methylation introduces steric protection against enzymatic degradation, making the target compound more pharmacologically viable.

1-Ethyl-6-fluoro Derivatives

Patented fluoroquinolones (e.g., 1-ethyl-6-fluoro-7-(4-methyl-piperazino)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid) share similar oxidation and methylation steps, validating the scalability of the reviewed methods.

Challenges and Optimization Opportunities

- Bromine Efficiency : 40% of bromine is wasted as HBr; trapping with NaOH or recycling via electrolysis could improve atom economy.

- Oxidation Byproducts : 5–8% of 4-keto derivatives form during KMnO₄ reactions; switching to TEMPO/NaClO₂ systems may enhance selectivity.

- Solvent Recovery : Acetonitrile and DMF account for 70% of process waste; membrane-based solvent recovery systems are under investigation.

Q & A

Q. What are the key synthetic routes for preparing 6-bromo-1-methyl-2-oxo-1,2-dihydroquinoline-4-carboxylic acid derivatives?

A common method involves coupling 6-bromo-2-oxo-1,2-dihydroquinoline-4-carboxylic acid with amino acids using HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and triethylamine (TEA) in DMF at 0°C, followed by room-temperature stirring for 12 hours . Alternatively, microwave-assisted synthesis using Bi(OTf)₃ as a Lewis acid catalyst and methyl pyruvate as a reactant in acetonitrile achieves cyclization with high yields (81%) .

Q. How can NMR and X-ray crystallography confirm the molecular structure of this compound?

NMR : Key signals include the methyl group (δ ~1.15–1.20 ppm) and aromatic protons (δ ~6.9–7.3 ppm) for quinoline ring systems . Carboxylic acid protons typically appear as broad singlets (δ ~12–14 ppm). X-ray crystallography : Structural parameters such as puckering angles (e.g., θ = 129.2° for the dihydroquinoline ring) and hydrogen-bonding networks (e.g., N–H⋯O interactions forming R₂²(10) dimers) provide unambiguous confirmation .

Q. What purification techniques are effective for isolating this compound?

Flash chromatography on silica gel with gradients of ethyl acetate/cyclohexane (1:2) is widely used . Recrystallization from ethanol or pentane/ethyl acetate mixtures (70:30) yields high-purity crystals .

Advanced Research Questions

Q. How can reaction mechanisms for cyclization steps be elucidated in dihydroquinoline synthesis?

Bi(OTf)₃ catalyzes the condensation of p-bromo aniline with methyl pyruvate via a Lewis acid-mediated pathway, promoting imine formation followed by cyclization. Computational studies (DFT) can model transition states and activation energies, while monitoring intermediates via LC-MS or in situ IR spectroscopy provides mechanistic insights .

Q. What computational methods (e.g., DFT, molecular docking) are applicable to study this compound’s electronic and bioactive properties?

- DFT : Calculates HOMO-LUMO gaps, electrostatic potential surfaces, and charge distribution to predict reactivity. For example, the methoxy and hydroxyl groups in analogous quinoline derivatives enhance electron density at the 4-carboxylic acid position, influencing hydrogen-bonding interactions .

- Molecular docking : Screens binding affinities to biological targets (e.g., antimicrobial enzymes) using software like AutoDock Vina. Dihydroquinoline derivatives show potential for π-π stacking with aromatic residues in active sites .

Q. How do substituent positions (e.g., bromine at C6) affect regioselectivity in substitution reactions?

Bromine at C6 directs electrophilic substitution to the C5 position due to its electron-withdrawing meta-directing effect. Comparative studies with 6-fluoro or 6-chloro analogs reveal lower steric hindrance at C5, enabling functionalization for drug discovery .

Q. What strategies resolve contradictions in spectral data (e.g., overlapping NMR peaks)?

- 2D NMR : COSY and HSQC experiments differentiate overlapping aromatic protons.

- Isotopic labeling : Replacing hydrogen with deuterium in specific positions clarifies splitting patterns .

- Variable-temperature NMR : Reduces signal broadening caused by dynamic processes like ring puckering .

Methodological Challenges

Q. How can researchers optimize yields in amide coupling reactions involving this compound?

- Catalyst screening : HBTU outperforms EDCI/HOBt in coupling efficiency for sterically hindered amines .

- Solvent optimization : DMF enhances solubility of polar intermediates compared to THF or dichloromethane .

- Stoichiometry : A 1.5:1 molar ratio of amino acid to carboxylic acid minimizes unreacted starting material .

Q. What analytical techniques detect and quantify byproducts during synthesis?

- HPLC-MS : Identifies impurities like uncyclized intermediates or over-alkylated products.

- TLC with UV visualization : Monitors reaction progress using silica plates and ethyl acetate/hexane eluents .

Comparative and Biological Studies

Q. How do structural modifications (e.g., methyl vs. cyclopropyl groups) alter physicochemical properties?

Replacing the methyl group at N1 with cyclopropyl (as in 6-bromo-2-cyclopropylquinoline-4-carboxylic acid) increases lipophilicity (logP +0.5), enhancing membrane permeability in cell-based assays .

Q. What in vitro assays evaluate the antimicrobial potential of this compound?

- MIC assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.

- Time-kill kinetics : Determine bactericidal vs. bacteriostatic effects .

- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK293) to assess selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.